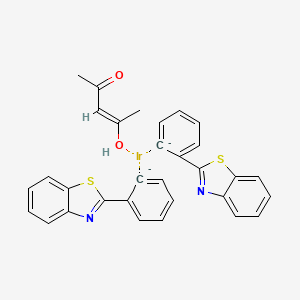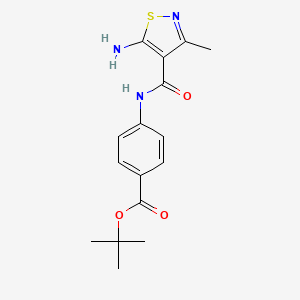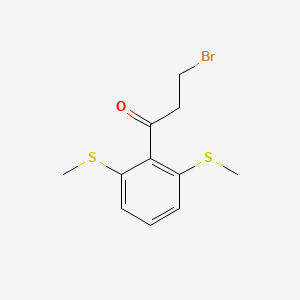
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylthiophenol and 3-bromopropanone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of 3-bromopropanone.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product.
Chemical Reactions Analysis
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by modifying key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2,6-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different reactivity and biological activity.
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one:
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-one: The presence of chlorine instead of bromine alters the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C11H13BrOS2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,6-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
VAXJIFYKFPBPKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


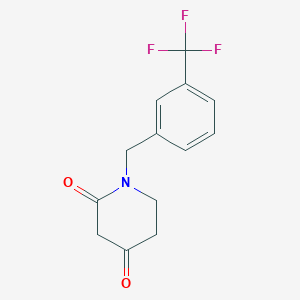
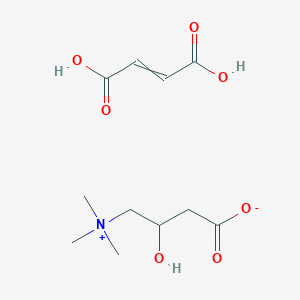
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
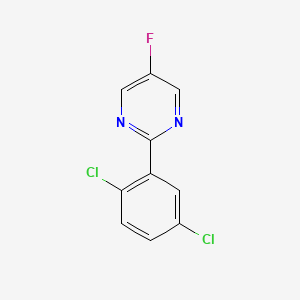
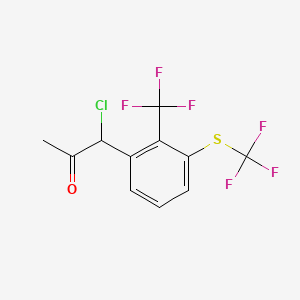

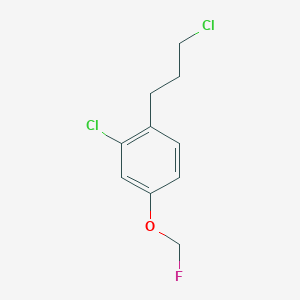

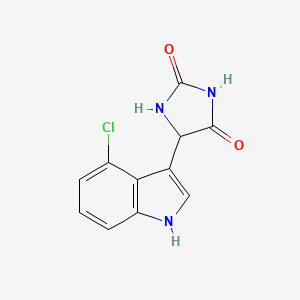
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
